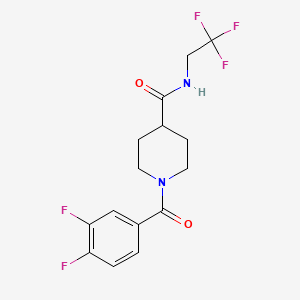

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a novel compound that has gained attention in recent years due to its potential applications in scientific research. It belongs to the class of benzamide compounds and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Tetranuclear Single Molecule Magnets

Research led by Costes et al. (2008) on tetranuclear [Cu-Ln]2 single molecule magnets revealed the synthesis and magnetic studies of a trianionic ligand leading to dinuclear Cu-Ln complexes. These complexes exhibit ferromagnetic interactions, demonstrating potential applications in the development of single molecule magnets (SMMs) due to the introduction of anisotropic Ln ions replacing Gd ions. This work underlines the significance of molecular architecture in designing high-spin species and SMMs, showcasing the ligand's role in achieving desired magnetic properties (Costes, Shova, & Wernsdorfer, 2008).

Novel Thiourea Derivatives with Antipathogenic Activity

Limban et al. (2011) synthesized and characterized a number of acylthioureas, demonstrating significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study suggests the potential of these derivatives for further development into novel anti-microbial agents with antibiofilm properties, highlighting the importance of specific substituents on the N-phenyl substituent of the thiourea moiety for enhanced activity (Limban, Marutescu, & Chifiriuc, 2011).

Enantioselective Synthesis of Piperidines

Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, leading to the production of compounds with potential relevance in medicinal chemistry. This synthesis approach demonstrates the utility of N-methoxy-N-methylamide derivatives in facilitating the addition of Grignard reagents, contributing to the diversity of synthetic strategies for constructing chiral piperidine frameworks (Calvez, Chiaroni, & Langlois, 1998).

Double Rearrangement Products

Yokoyama, Hatanaka, and Sakamoto (1985) investigated the condensation reactions leading to O,N and N,N double rearranged products, presenting a novel pathway for the synthesis of complex molecules with potential applications in organic synthesis and pharmaceutical chemistry. This research highlights the versatility of specific starting materials in undergoing rearrangement processes to yield structurally unique compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).

properties

IUPAC Name |

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-12-7-5-6-10-14(12)15(22)21-11-16(23,17(18,19)20)13-8-3-2-4-9-13/h2-10,23H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFQXMDDSLRNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)

![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)

![1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B2566242.png)

![(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2566243.png)

![2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B2566245.png)

![2-Amino-2-[4-(diethylamino)phenyl]acetic acid](/img/structure/B2566246.png)

![2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2566253.png)